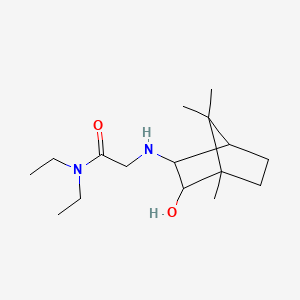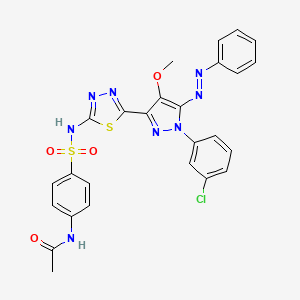
Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiadiazole rings, followed by the introduction of the sulfonamide group and the acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of azo groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The presence of the azo and sulfonamide groups allows it to form strong interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(3-chlorophenyl): This compound shares the acetamide and chlorophenyl groups but lacks the complex ring structures and sulfonamide group.
Acetamide, N-(4-chlorophenyl): Similar to the above, with a different position of the chlorine atom.
Acetamide, N-(4-bromophenyl): Contains a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
172701-62-1 |
|---|---|
Fórmula molecular |
C26H21ClN8O4S2 |
Peso molecular |
609.1 g/mol |
Nombre IUPAC |
N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H21ClN8O4S2/c1-16(36)28-18-11-13-21(14-12-18)41(37,38)34-26-32-31-25(40-26)22-23(39-2)24(30-29-19-8-4-3-5-9-19)35(33-22)20-10-6-7-17(27)15-20/h3-15H,1-2H3,(H,28,36)(H,32,34) |
Clave InChI |
UWFLXLCZDMXUAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=NN(C(=C3OC)N=NC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


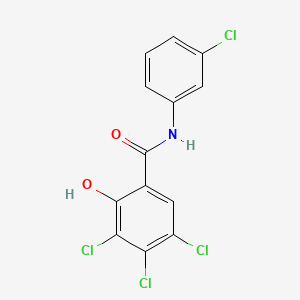
![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)




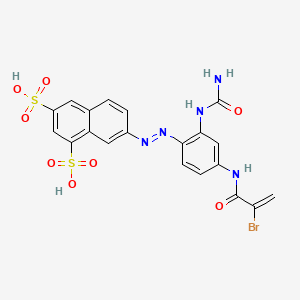
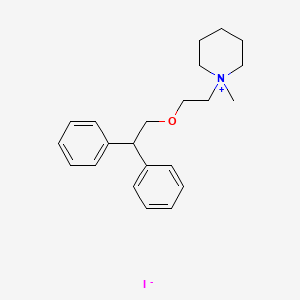
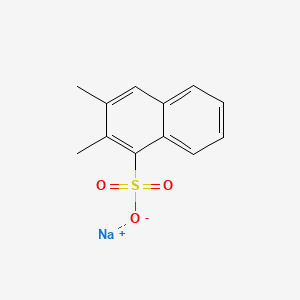
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

